N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
Description
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring and a methyl-carboxamide group. The compound’s core structure—thiophene fused with pyrrole—provides a rigid aromatic scaffold, which is often exploited in medicinal chemistry for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-methyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-10(13)9-8(4-7-14-9)12-5-2-3-6-12/h2-7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBHTVSVNKAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the reaction of N-methylpyrrole with a thiophene derivative under specific conditions. One common method includes the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions . This method ensures efficient formylation of the pyrrole ring, leading to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide with three analogs:
*Note: Exact molecular weight of the target compound depends on substituents; the chlorophenyl analog in has a molecular weight of 316.81 g/mol.
Key Observations:
The fluorophenyl and dimethoxyphenyl groups in ’s compound introduce electron-withdrawing and electron-donating effects, respectively, which may modulate receptor-binding affinity . The hydrochloride salt in M8-B () improves solubility, a critical factor for in vitro assays .
Biological Activity
N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, elucidating its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a pyrrole ring and a thiophene moiety, contributing to its biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. This structural complexity allows for various interactions within biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's mechanism of action against bacteria is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro.
Case Study: HeLa Cell Line
In a study assessing the cytotoxic effects on HeLa cells, this compound showed an IC50 value of approximately 15 µM, indicating potent antiproliferative effects. The compound was found to induce cell cycle arrest at the G2/M phase, leading to apoptosis through mitochondrial pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Reacting N-methylpyrrole with thiophene-2-carboxylic acid derivatives under acidic conditions.
- Coupling Reaction : Utilizing coupling agents to facilitate the formation of the amide bond between pyrrole and thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
